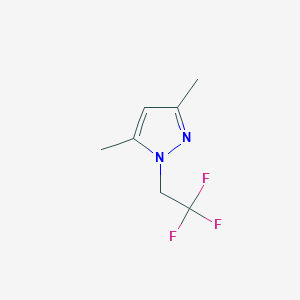3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole
CAS No.: 141354-19-0
Cat. No.: VC4664986
Molecular Formula: C7H9F3N2
Molecular Weight: 178.158
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 141354-19-0 |
|---|---|
| Molecular Formula | C7H9F3N2 |
| Molecular Weight | 178.158 |
| IUPAC Name | 3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazole |
| Standard InChI | InChI=1S/C7H9F3N2/c1-5-3-6(2)12(11-5)4-7(8,9)10/h3H,4H2,1-2H3 |
| Standard InChI Key | KYIAWMUMQJDKCS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1CC(F)(F)F)C |
Introduction
Structural and Molecular Characteristics
The molecular formula of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole is C₇H₉F₃N₂, with a molecular weight of 178.15 g/mol (calculated from atomic masses). Its structure consists of a pyrazole core substituted with two methyl groups at positions 3 and 5 and a 2,2,2-trifluoroethyl group at position 1. The trifluoroethyl group introduces strong electron-withdrawing effects due to the electronegativity of fluorine, while the methyl groups donate electrons via inductive effects. This electronic asymmetry enhances the compound’s polarity and may influence its solubility in organic solvents.
Table 1: Comparative Data for 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole and Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | C₇H₉F₃N₂ | 178.15 | Not Available |
| 4-Iodo-3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole | C₇H₈F₃IN₂ | 304.05 | 1221439-91-3 |
| 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde | C₈H₉F₃N₂O | 206.16 | 1006487-08-6 |
| 3,5-Dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine | C₇H₁₀F₃N₃ | 193.17 | 1006448-53-8 |
Synthesis and Reaction Pathways
The synthesis of 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole likely follows methodologies analogous to its derivatives. A common approach involves condensation reactions between hydrazines and 1,3-diketones to form the pyrazole ring, followed by trifluoroethylation at the nitrogen atom. For example, the 4-iodo derivative is synthesized via iodination of the parent pyrazole using iodine monochloride in acetic acid under reflux. Similarly, the 4-carbaldehyde variant may be prepared through formylation reactions employing Vilsmeier-Haack conditions.
Key steps in the synthesis include:
-
Ring Formation: Reacting acetylacetone with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole.
-
N-Alkylation: Treating the intermediate with 2,2,2-trifluoroethyl iodide or bromide in the presence of a base (e.g., potassium carbonate) introduces the trifluoroethyl group.
-
Purification: Crude products are typically purified via column chromatography or recrystallization, with purity verified by ¹H/¹³C NMR and HPLC.
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by the electron-deficient pyrazole ring and the stability of the trifluoroethyl group. The methyl substituents at positions 3 and 5 hinder electrophilic substitution at these sites, directing further functionalization to position 4. Notable reactions include:
-
Nucleophilic Substitution: The 4-position can undergo iodination or amination, as seen in derivatives.
-
Oxidation: The 4-methyl group in related compounds is oxidized to a carbaldehyde using reagents like selenium dioxide.
-
Cross-Coupling: Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) enable the introduction of aryl or heteroaryl groups at position 4, expanding structural diversity .
Electronic Effects:
-
The trifluoroethyl group reduces electron density at the pyrazole nitrogen, enhancing resistance to hydrolysis.
-
Methyl groups increase ring basicity slightly, facilitating protonation in acidic media.
Applications in Materials Science and Catalysis
Beyond pharmaceuticals, 3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole serves as:
-
Ligands in Coordination Chemistry: The nitrogen atoms coordinate to transition metals, forming complexes used in catalysis. For example, palladium complexes of similar pyrazoles catalyze Heck coupling reactions with yields >90% .
-
Fluorinated Building Blocks: Incorporation into polymers improves thermal stability and chemical resistance, valuable in coatings and electronics.
Table 2: Industrial and Research Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume